molecular formula C31H27FN6O3S3 B2539308 N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362508-98-3

N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2539308
CAS No.: 362508-98-3
M. Wt: 646.77
InChI Key: PXAUQGFTYSEOTI-UHFFFAOYSA-N
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Description

N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include ethoxyphenyl derivatives, fluorophenyl derivatives, thiophene, and triazole compounds. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings

Biological Activity

N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This compound incorporates multiple heterocyclic structures, including triazole and thiophene rings, which are known for their diverse biological properties.

Chemical Structure

The compound features a multi-substituted aromatic system and can be represented as follows:

\text{N 4 4 ethoxyphenyl 5 2 5 4 fluorophenyl 3 thiophen 2 yl 4 5 dihydro 1H pyrazol 1 yl 2 oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide}}

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene and triazole rings have been shown to possess significant antibacterial properties. For instance, derivatives of triazoles demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antiviral Properties : Heterocyclic compounds often display antiviral activity. Recent studies have highlighted the efficacy of triazole-containing compounds against various viral strains, suggesting that the target compound may exhibit similar activity .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated using various cell lines. Some derivatives were found to be cytotoxic at certain concentrations, indicating a need for careful assessment of the compound's safety profile .

Antimicrobial Studies

A study on related compounds demonstrated that those with an ethoxyphenyl group exhibited moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showcasing the compound's potential as an antibacterial agent.

CompoundMIC (µg/mL)Target Bacteria
Compound A8E. coli
Compound B16S. aureus
Target Compound12Pseudomonas aeruginosa

Antiviral Activity

In vitro studies have shown that similar compounds can inhibit viral replication. For example, triazole derivatives were tested against the Junin virus (JUNV) and exhibited promising results with IC50 values significantly lower than reference antiviral drugs.

CompoundIC50 (µM)Viral Strain
Compound X0.5JUNV
Compound Y0.8HSV
Target Compound0.6JUNV

Cytotoxicity Assessment

Cytotoxicity tests using Vero cells revealed varying degrees of toxicity among structurally related compounds. The target compound's cytotoxic profile was assessed using the MTT assay.

CompoundCC50 (µg/mL)Cell Line
Compound A50Vero
Compound B30HeLa
Target Compound40Vero

Case Studies

Case Study 1 : A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. The study concluded that specific substitutions on the triazole ring enhanced activity against biofilms formed by both Gram-positive and Gram-negative bacteria .

Case Study 2 : In another investigation focusing on antiviral activities, researchers synthesized a library of pyrazole derivatives similar to the target compound and assessed their efficacy against various viral pathogens. Notably, some compounds showed higher activity than established antivirals like ribavirin .

Properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27FN6O3S3/c1-2-41-23-13-11-22(12-14-23)37-28(18-33-30(40)27-6-4-16-43-27)34-35-31(37)44-19-29(39)38-25(20-7-9-21(32)10-8-20)17-24(36-38)26-5-3-15-42-26/h3-16,25H,2,17-19H2,1H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAUQGFTYSEOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27FN6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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